molecular formula C10H14N2O2 B2509380 N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2097864-67-8

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2509380
CAS No.: 2097864-67-8
M. Wt: 194.234
InChI Key: TZTOOKJUBYQFEH-UHFFFAOYSA-N
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Description

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom, and two methyl groups at positions 3 and 5 of the oxazole ring The carboxamide group is located at position 4 of the oxazole ring

Preparation Methods

The synthesis of N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclobutylamine with 3,5-dimethyl-4-nitro-1,2-oxazole in the presence of a reducing agent can yield the desired compound. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups in the molecule.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared with other oxazole derivatives, such as:

    3,5-dimethyl-1,2-oxazole-4-carboxamide: Lacks the cyclobutyl group, which may affect its biological activity and chemical reactivity.

    N-cyclopropyl-3,5-dimethyl-1,2-oxazole-4-carboxamide: Contains a cyclopropyl group instead of a cyclobutyl group, which may influence its steric and electronic properties.

    N-cyclobutyl-3-methyl-1,2-oxazole-4-carboxamide: Has only one methyl group at position 3, potentially altering its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-9(7(2)14-12-6)10(13)11-8-4-3-5-8/h8H,3-5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTOOKJUBYQFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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